[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone
Overview
Description
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone is a compound with a complex chemical structure, incorporating elements such as chlorine, fluorine, nitrogen, and oxygen into its molecular framework. This compound’s structural diversity lends it potential significance across various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized using multi-step synthetic routes:
Step One: : Synthesize 3-chloro-5-(trifluoromethyl)pyridine starting from 2-chloropyridine through halogenation and introduction of the trifluoromethyl group.
Step Two: : Introduce the piperazine ring through nucleophilic substitution with a suitable amine derivative.
Step Three: : Couple the piperazine derivative with 2,3-diphenyl-1,2-oxazolidin-5-one using peptide-coupling reagents under controlled temperature and pressure conditions to form the methanone linkage.
Industrial Production Methods
Scaling up for industrial production involves optimizing reaction conditions:
Reactors: : Employing batch or continuous flow reactors.
Catalysts and Reagents: : Use of specific catalysts to enhance yield and purity.
Purification: : Implementation of purification techniques such as recrystallization, chromatography, or distillation to achieve the desired compound’s high purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound may undergo oxidation reactions, leading to the formation of oxygenated derivatives, or reduction reactions, leading to the loss of oxygen functionalities.
Substitution Reactions: : Possibility of substituting halogen groups or altering functional groups within its structure.
Common Reagents and Conditions
Oxidizing Agents: : Permanganates, dichromates.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Utilizes nucleophiles or electrophiles depending on the target sites.
Major Products
Oxidation Products: : Derivatives with additional oxygen-containing functional groups.
Reduction Products: : Simpler hydrocarbon derivatives or removal of oxygen functionalities.
Substitution Products: : Compounds with altered side chains or functional groups.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand in catalytic processes to improve selectivity and efficiency.
Synthesis: : Intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: : As a tool in studying enzyme activity or receptor binding due to its structural complexity.
Drug Development: : Potential use as a lead compound for designing new pharmaceuticals.
Medicine
Therapeutic Agents: : Examination of its potential as a therapeutic agent, particularly in areas requiring specific molecular interactions.
Industry
Materials Science: : Use in developing new materials with desirable physical or chemical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. The nitrogen-containing piperazine and oxazolidinone moieties may interact with enzymes or receptors, potentially inhibiting or modulating their activity, leading to diverse biological effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as [4-(3-chloro-5-trifluoromethylpyridin-2-yl)piperazine derivatives] and [2,3-diphenyl oxazolidinones], [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone offers unique properties due to the combined presence of these functional groups. Similar compounds often lack this specific combination, leading to different chemical behavior and applications.
Similar Compounds
4-(3-chloro-5-trifluoromethylpyridin-2-yl)piperazine
2,3-diphenyl oxazolidinones
Various pyridine, piperazine, and oxazolidinone derivatives with different substituents.
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClF3N4O2/c27-21-15-19(26(28,29)30)17-31-24(21)32-11-13-33(14-12-32)25(35)23-16-22(18-7-3-1-4-8-18)34(36-23)20-9-5-2-6-10-20/h1-10,15,17,22-23H,11-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHMRJWFGGGHCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC(N(O3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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